molecular formula C14H20N6O3 B2424472 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1070807-22-5

6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2424472
CAS No.: 1070807-22-5
M. Wt: 320.353
InChI Key: PUPXBENOWUVHGU-UHFFFAOYSA-N
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Description

6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C14H20N6O3 and its molecular weight is 320.353. The purity is usually 95%.
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Biological Activity

The compound 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , with CAS number 1070807-22-5, is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.

  • Molecular Formula : C14H20N6O3
  • Molecular Weight : 320.35 g/mol
  • Structure : The compound features a triazolo-pyrimidine core fused with a morpholino group, which may contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolopyrimidine derivatives. In particular, the compound has been evaluated for its antiproliferative effects against various cancer cell lines:

Cell LineIC50 (μM)Reference
MDA-MB-23117.83
MCF-719.73

These values indicate that the compound exhibits significant cytotoxic effects on breast cancer cell lines, comparable to established chemotherapeutic agents like Cisplatin.

The biological mechanisms underlying the activity of triazolopyrimidines often involve:

  • Inhibition of DNA Synthesis : Compounds in this class can interfere with DNA replication and repair processes.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Targeting Specific Enzymes : For example, some studies suggest involvement in inhibiting phosphodiesterases (PDEs), which play roles in cellular signaling pathways associated with inflammation and tumor progression .

Study 1: Antiproliferative Effects

In a study published in Nature, researchers synthesized several triazolopyrimidine derivatives and evaluated their antiproliferative effects against human cancer cell lines. The compound demonstrated promising results, particularly against MDA-MB-231 and MCF-7 cells, indicating its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms of triazolopyrimidine compounds. The study revealed that these compounds could induce cell cycle arrest and apoptosis in treated cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .

Research Findings Summary

The biological activity of This compound suggests a multifaceted approach to cancer treatment:

  • Effective against multiple cancer cell lines with low IC50 values.
  • Potential mechanisms include DNA synthesis inhibition and apoptosis induction .

Properties

IUPAC Name

6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-4-20-13-12(16-17-20)14(22)19(8-15-13)7-11(21)18-5-9(2)23-10(3)6-18/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPXBENOWUVHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CC(OC(C3)C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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